molecular formula C16H24FN3O B7051431 2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide

2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide

Cat. No.: B7051431
M. Wt: 293.38 g/mol
InChI Key: LSTUCXWCXZOPBB-UHFFFAOYSA-N
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Description

2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a 2-fluorophenylmethyl group and an N,N-dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide typically involves the following steps:

    Formation of the Diazepane Ring: The initial step involves the synthesis of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the 2-Fluorophenylmethyl Group: The next step is the alkylation of the diazepane ring with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the N,N-Dimethylacetamide Moiety: Finally, the N,N-dimethylacetamide group is introduced via acylation using N,N-dimethylacetamide chloride or a similar reagent under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the N,N-dimethylacetamide moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: N-oxides of the diazepane ring.

    Reduction: Alcohol derivatives of the N,N-dimethylacetamide moiety.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its diazepane ring structure is of particular interest for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors in the central nervous system, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the N,N-dimethylacetamide moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic and sedative.

    Flubrotizolam: Another diazepane derivative with potent sedative effects.

    Clonazepam: A benzodiazepine with anticonvulsant properties.

Uniqueness

2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluorophenylmethyl group and the N,N-dimethylacetamide moiety differentiates it from other diazepane derivatives, potentially offering unique therapeutic benefits and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology.

Properties

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O/c1-18(2)16(21)13-20-9-5-8-19(10-11-20)12-14-6-3-4-7-15(14)17/h3-4,6-7H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTUCXWCXZOPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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